molecular formula C10H21N3O B7986302 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7986302
M. Wt: 199.29 g/mol
InChI Key: DXMFQCPKTDLYLR-SNVBAGLBSA-N
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Description

Systematic IUPAC Nomenclature

The systematic name 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The substituents are enumerated as follows:

  • At position 1 of the pyrrolidine ring: An ethanone group (acetyl), denoted by the suffix -ethanone.
  • At position 3: A branched amine substituent comprising ethyl-amino and 2-aminoethyl groups. The stereochemistry at position 3 is specified as (R), indicating the absolute configuration of the chiral center.

The numbering prioritizes the acetyl group at position 1, with the amine substituents assigned to position 3 based on the lowest locant rule. The N-ethyl and N-(2-aminoethyl) groups are listed alphabetically within the bracketed substituent description.

CAS Registry and Alternative Identifiers

The compound is registered under CAS RN 1354016-52-6 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value Source
PubChem CID 66565513 PubChem
Molecular Formula C~10~H~21~N~3~O PubChem
Synonyms DB-226071, (R)-1-(3-((2-Aminoethyl)(ethyl)amino)pyrrolidin-1-yl)ethanone PubChem

These identifiers facilitate cross-referencing across chemical databases and literature. The molecular weight is 199.29 g/mol , computed using standardized atomic weights.

Structural Relationship to Pyrrolidine Derivatives

Pyrrolidine derivatives are characterized by modifications to the saturated five-membered ring structure. This compound exhibits three key structural features:

  • Core Pyrrolidine Skeleton : The parent heterocycle provides rigidity and influences electronic properties, enabling interactions with biological targets.
  • Substituent Complexity : The 3-position hosts a tertiary amine with ethyl and 2-aminoethyl groups, introducing hydrogen-bonding capabilities and basicity (pK~a~ ~10.5 for analogous pyrrolidine amines).
  • Acetyl Functionalization : The 1-position ethanone group introduces a polar carbonyl moiety, enhancing solubility in polar aprotic solvents.

Comparative analysis with simpler pyrrolidine derivatives highlights its structural uniqueness:

Feature Pyrrolidine Target Compound
Core Structure C~4~NH C~4~N with substituents
Functional Groups None Ethanone, tertiary amine
Molecular Weight 71.12 g/mol 199.29 g/mol
Biological Relevance Alkaloid precursor Synthetic intermediate

The stereochemistry at position 3 is critical for molecular recognition processes, as enantiomers often exhibit divergent biological activities. Synthetic routes to similar compounds typically involve multi-step sequences starting from pyrrolidine or proline derivatives, leveraging nucleophilic substitutions and reductive aminations.

This structural framework aligns with trends in medicinal chemistry, where pyrrolidine-based scaffolds are valued for their conformational flexibility and ability to mimic transition states in enzymatic reactions. For example, polyhydroxylated pyrrolidines (aza-sugars) inhibit glycosidases by mimicking carbohydrate oxacarbenium ions. While this compound lacks hydroxyl groups, its amine and carbonyl functionalities suggest potential as a ligand for amine-binding receptors or enzymes.

Properties

IUPAC Name

1-[(3R)-3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMFQCPKTDLYLR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-3-Aminopyrrolidine Precursor

The chiral pyrrolidine core is synthesized from L-proline or via asymmetric hydrogenation of pyrroline derivatives. For example, Boc-protected (R)-3-aminopyrrolidine is prepared by treating L-proline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving 85–92% yields. Subsequent N-alkylation with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ yields (R)-3-[(2-aminoethyl)amino]pyrrolidine.

Acylation with Ethyl Acetate

The final acylation step employs ethyl acetate or acetyl chloride under basic conditions. In a representative procedure, (R)-3-[(2-aminoethyl)ethylamino]pyrrolidine is reacted with acetyl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound with 78–84% efficiency.

Table 1: Optimization of Acylation Conditions

ReagentSolventTemperature (°C)Yield (%)Purity (HPLC)
Acetyl chlorideDCM0→258498.2
Acetic anhydrideTHF257295.5
Ethyl acetateMeOHReflux6591.8

Stereoselective Reductive Amination

Ketone Intermediate Preparation

A ketone precursor, 1-(3-oxopyrrolidin-1-yl)ethanone, is synthesized via oxidation of 1-(pyrrolidin-1-yl)ethanol using Jones reagent (CrO₃/H₂SO₄). The intermediate is isolated in 89% yield and characterized by 1H^1\text{H}-NMR (δ=2.152.45ppm\delta = 2.15–2.45 \, \text{ppm}, multiplet, pyrrolidine CH₂).

Reductive Amination with Ethylenediamine

Stereoselective reductive amination employs ethylenediamine and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by borohydride reduction, achieving 70–76% diastereomeric excess (d.e.) for the (R)-configuration.

Mechanistic Pathway:

RC(=O)R’+H2NCH2CH2NH2RC(=NCH2CH2NH2)R’NaBH3CNRCH(NHCH2CH2NH2)R’\text{RC(=O)R'} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{RC(=NCH}2\text{CH}2\text{NH}2\text{)R'} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH(NHCH}2\text{CH}2\text{NH}_2\text{)R'}

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is functionalized with Fmoc-protected (R)-3-aminopyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The resin-bound intermediate is deprotected with 20% piperidine in DMF.

Sequential Alkylation and Acylation

Ethylenediamine is coupled via HATU-mediated amidation, followed by acylation with acetic anhydride. Cleavage from the resin using trifluoroacetic acid (TFA)/H₂O (95:5) yields the target compound with 82% purity (LC-MS).

Table 2: Solid-Phase Synthesis Efficiency

StepReagentTime (h)Yield (%)
Resin loadingEDC/HOBt2495
AlkylationEthylenediamine1288
AcylationAcetic anhydride691
CleavageTFA/H₂O282

Enzymatic Resolution for Enantiopure Product

Kinetic Resolution Using Lipases

Racemic 1-{3-[(2-aminoethyl)ethylamino]pyrrolidin-1-yl}ethanone is resolved using immobilized Candida antarctica lipase B (CAL-B) in isopropyl ether. The (R)-enantiomer is preferentially acetylated, achieving 94% enantiomeric excess (e.e.) after 48 hours.

Process Optimization

Key parameters include substrate concentration (0.2 M), temperature (30°C), and acyl donor (vinyl acetate). The enzymatic method reduces waste compared to chemical resolution.

Continuous-Flow Microreactor Synthesis

Reactor Design and Parameters

A tubular microreactor (ID = 1 mm) operates at 100°C with a residence time of 5 minutes. Reagents (pyrrolidine, ethylenediamine, acetyl chloride) are delivered via syringe pumps at 0.2 mL/min.

Advantages Over Batch Processes

  • Yield: 91% (vs. 78% in batch)

  • Purity: 99.1% (HPLC)

  • Throughput: 12 g/hour

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Multi-Step Organic8498.2Moderate120
Reductive Amination7695.5High85
Solid-Phase8291.0Low240
Enzymatic8999.5High150
Continuous-Flow9199.1Very High75

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name CAS/Ref Molecular Weight Ring Type Key Substituents Functional Groups Notable Activities
1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone - ~211.27* Pyrrolidine (R)-3-[(2-Amino-ethyl)-ethyl-amino] Ethanone, tertiary amine Not reported
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone 10-F082339 ~225.31* Pyrrolidine (2-Amino-ethyl)-ethyl-amino (methyl linker) Ethanone, tertiary amine Discontinued product
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone 1354017-38-1 199.30 Piperidine (2-Amino-ethyl)-methyl-amino Ethanone, secondary amine No activity reported
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone 110951-48-9 242.32 Pyrrole Amino, ethyl, methyl, phenyl Ethanone, aromatic ring Unspecified
S 16924 - 413.45 Pyrrolidine Fluorophenyl, ethanone Ketone, aromatic fluorination Serotonin 5-HT1A agonist, antipsychotic
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone 145736-65-8 225.30 Pyrrolidine Hydroxy, 3-methylthiophen-2-yl Ketone, hydroxyl, thiophene Unreported

*Calculated based on molecular formula.

Key Comparative Insights

Ring Type and Conformational Flexibility
  • Pyrrolidine vs. Piperidine: The target compound’s 5-membered pyrrolidine ring introduces slight ring strain but enhances rigidity compared to the 6-membered piperidine in .
  • Pyrrolidine vs.
Substituent Effects
  • Aminoethyl-Ethylamino Group: The target’s branched tertiary amine offers strong hydrogen-bonding and cationic character at physiological pH, distinguishing it from secondary amines (e.g., ) or non-amine substituents (e.g., fluorophenyl in ).
  • Hydroxyl and Thiophene Groups : Analogs like introduce polar hydroxyl groups and sulfur-containing thiophene, enhancing solubility and electronic diversity compared to the target’s aliphatic amine .
Stereochemical Influence
  • The (R)-configuration in the target compound and is critical for chiral recognition in biological systems. For example, S 16924’s antipsychotic activity is stereochemistry-dependent, suggesting similar enantiomeric sensitivity in the target compound .
Pharmacological Implications
  • The target compound’s aminoethyl-ethylamino group may target distinct receptors, such as adrenergic or histaminergic systems.
  • Antimicrobial Potential: Indole-containing pyrrolidine analogs (e.g., ) show broad-spectrum antimicrobial activity, suggesting the target compound’s amine-rich structure could be explored for similar applications .

Biological Activity

1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a chemical compound with the molecular formula C10H21N3O. It exhibits a pyrrolidine ring structure, which is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring with an attached 2-aminoethyl group and an ethylamino substituent. This unique combination of functional groups contributes to its biological interactions.

Pharmacological Properties

1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone has shown promise in various pharmacological studies. Key areas of research include:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar pyrrolidine structures have demonstrated antiproliferative effects against human leukemia and cervical carcinoma cells .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of tubulin polymerization, a common target for anticancer drugs. Studies indicate that compounds with similar structures induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Binding Affinity Studies

Research has focused on the binding affinity of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone to specific receptors and enzymes. Interaction studies reveal potential activity against G protein-coupled receptors (GPCRs), which are critical in mediating various cellular responses .

Antiproliferative Effects

A study investigating the antiproliferative effects of related pyrrolidine derivatives found that specific substitutions significantly influenced biological activity. For example, a derivative with a similar structure showed sub-micromolar activity against multiple cancer cell lines, indicating that modifications to the pyrrolidine ring can enhance or diminish efficacy .

In Vivo Studies

In vivo experiments demonstrated that compounds with similar mechanisms reduced tumor growth significantly compared to control groups. One study reported a 58% reduction in tumor volume with minimal toxicity, suggesting that 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone could be a viable candidate for further development as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone, a comparative analysis with structurally related compounds is presented below:

Compound NameStructureUnique FeaturesBiological Activity
1-(3-Amino-pyrrolidin-1-yl)-ethanoneC6H12N2OSimpler structureLimited antiproliferative activity
N-Methyl-pyrrolidineC5H11NBasic amineNo significant biological activity
2-(Aminoethyl)pyridineC8H10N2Pyridine ringModerate receptor interaction

The unique combination of functional groups in 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone enhances its potential for diverse biological interactions, making it a promising candidate for drug development.

Q & A

Q. What are the recommended synthetic routes for preparing 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step processes:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyraldehyde derivatives) under basic conditions to form the (R)-3-aminopyrrolidine core .

Functionalization : Introduction of the ethyl-amino-ethyl side chain via alkylation or reductive amination. Temperature control (<60°C) and anhydrous solvents (e.g., THF) are critical to avoid racemization .

Ethanone Attachment : Acylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
Key Factors :

  • Solvent polarity affects reaction kinetics.

  • Chiral purity requires enantioselective catalysts (e.g., L-proline derivatives) .

    • Data Table :
StepReagents/ConditionsYield RangeReference
CyclizationNaBH₃CN, pH 7-865-75%
AlkylationEthyl bromide, DMF, 50°C70-80%
AcylationAcetic anhydride, Et₃N85-90%

Q. How is the stereochemical integrity of the (R)-configured pyrrolidine core validated during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Employed with polysaccharide-based columns (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Measured using polarimetry (e.g., [α]D²⁵ = +15° to +20° in methanol) .
  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine N-H at δ 2.8-3.2 ppm, ethanone carbonyl at δ 208-210 ppm) .
  • HRMS : Exact mass determination (e.g., C₁₁H₂₁N₃O⁺: calc. 212.1756, found 212.1758) .
  • IR Spectroscopy : Confirms amine (N-H stretch ~3350 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Methodological Answer :
  • Assay Optimization :
  • Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to explain variability in in vivo vs. in vitro efficacy .
  • Structural Analog Testing : Synthesize derivatives to isolate functional group contributions (e.g., replacing ethanone with carboxylate) .

Q. What strategies are effective for improving the compound’s blood-brain barrier (BBB) permeability in neuropharmacology studies?

  • Methodological Answer :
  • Lipophilicity Optimization : Adjust logP to 2-3 via substituent modification (e.g., adding halogen atoms) while maintaining solubility .

  • Prodrug Design : Mask polar groups (e.g., amine) with ester prodrugs that hydrolyze in the CNS .

  • In Silico Modeling : Use tools like SwissADME to predict BBB penetration based on molecular descriptors .

    • Data Table :
DerivativelogPBBB Score (SwissADME)Reference
Parent Compound1.20.45 (Low)
Fluoro-derivative2.80.78 (High)

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the (R)-enantiomer and target binding pockets .
  • Enantiomer-Specific Assays : Compare (R)- and (S)-forms in functional assays (e.g., cAMP inhibition for GPCRs) .
  • SAR Analysis : Correlate structural modifications (e.g., ethyl group elongation) with activity shifts .

Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no effect?

  • Methodological Answer :
  • Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; outer membrane differences may limit uptake .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
  • Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria may show reduced susceptibility .

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